molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No. B154123
CAS RN: 128854-05-7
M. Wt: 123.12 g/mol
InChI Key: ULMQVSLWMOJHHU-UHFFFAOYSA-N
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Description

“3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole” is a type of pyrazolo[3,4-c]pyrazole, which has been reported to have high therapeutic impact . Pyrazolo[3,4-c]pyrazoles are fused bicyclic heterocycles that are prevalent in the pharmaceutical industry . They are known for their pharmacological potential .


Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyrazoles involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Moreover, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions allows the synthesis of a variety of modulated heterobicycles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-c]pyrazoles include hydrazine condensations and C–N Ullmann-type cross-coupling reactions . Additionally, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions is used to synthesize a variety of modulated heterobicycles .

Mechanism of Action

Target of Action

Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.

Mode of Action

It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.

Result of Action

Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.

properties

IUPAC Name

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMQVSLWMOJHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NNC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561729
Record name 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

CAS RN

128854-05-7
Record name 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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